2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol

Catalog No.
S707988
CAS No.
69759-61-1
M.F
C23H29Cl2NO
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluor...

CAS Number

69759-61-1

Product Name

2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol

IUPAC Name

2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

Molecular Formula

C23H29Cl2NO

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C23H29Cl2NO/c1-3-5-9-26(10-6-4-2)15-22(27)21-14-19(25)13-17-11-16-12-18(24)7-8-20(16)23(17)21/h7-8,12-14,22,27H,3-6,9-11,15H2,1-2H3

InChI Key

DALUOHFKVYCDCW-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O

Synonyms

2,7-Dichloro-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O

2-(Dibutylamino)-1-(2,7-dichloror-9H-fluoren-4-yl)ethanol is an impurity formed during the synthesis of Lumefantrine, a fluorene derivative belonging to the aryl amino alcohol class of anti-malarial drugs.

2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol (CAS 69759-61-1), commonly referred to as the DBA intermediate, is an advanced, late-stage precursor essential for the synthesis of Lumefantrine, a critical antimalarial active pharmaceutical ingredient (API) [1]. Featuring a 2,7-dichloro-9H-fluorene core and a fully formed dibutylamino side chain, this intermediate is structurally primed for the final Knoevenagel condensation step [2]. Procuring this highly specific compound allows pharmaceutical manufacturers to bypass complex upstream amination and epoxidation steps, directly accelerating API production workflows and ensuring high material throughput in commercial manufacturing settings [1].

In the synthesis of Lumefantrine, generic substitution of the DBA intermediate is impossible due to the strict structural and regulatory requirements of the final API [1]. Attempting to use upstream precursors like the chlorohydrin or epoxide requires manufacturers to perform a harsh, low-yielding ring-opening reaction with excess dibutylamine, which introduces difficult-to-remove alkylamine impurities [2]. Furthermore, substituting the dibutylamino group with other alkylamines (e.g., diethyl or monobutyl) yields non-compliant analogs that lack the specific lipophilicity and pharmacokinetic profile required for antimalarial efficacy [3]. Therefore, procuring the exact, high-purity DBA intermediate is a mandatory requirement for compliant Lumefantrine production.

Process Efficiency: Bypassing the Amination Bottleneck

The synthesis of the DBA intermediate from its epoxide precursor is a known bottleneck in Lumefantrine production [1]. Procuring the pre-formed 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol eliminates the need for the ring-opening amination step, which typically requires up to 15 hours of heating at 78 °C with a large excess of dibutylamine [2]. By starting with the advanced DBA intermediate, manufacturers reduce step count and avoid handling excess toxic alkylamines in the plant.

Evidence DimensionReaction time and reagent handling for amination
Target Compound Data0 hours (ready for immediate Knoevenagel condensation)
Comparator Or BaselineEpoxide precursor (requires ~15 hours at 78 °C with excess dibutylamine)
Quantified DifferenceSaves >15 hours of processing time and eliminates excess amine usage.
ConditionsStandard Lumefantrine API synthesis workflow.

Procuring the advanced DBA intermediate directly streamlines the API synthesis timeline and increases overall plant throughput.

Yield Optimization in Final API Production

Starting API synthesis from earlier precursors significantly degrades overall yield due to compounded step losses [1]. While the direct Knoevenagel condensation of the DBA intermediate with p-chlorobenzaldehyde yields approximately 60-68% of the final Lumefantrine API, starting from the upstream chlorohydrin precursor introduces two additional steps (epoxidation at ~86% yield, followed by amination at ~63.5% yield) [2]. Procuring the DBA intermediate directly avoids these upstream losses.

Evidence DimensionCompounded yield loss before final condensation
Target Compound Data0% upstream yield loss (direct entry into final step)
Comparator Or BaselineChlorohydrin precursor (~45% compounded yield loss across two steps)
Quantified DifferenceBypassing two synthetic steps prevents a ~45% reduction in material efficiency.
ConditionsMulti-step conversion to Lumefantrine.

Purchasing the pre-formed intermediate maximizes the material efficiency and cost-effectiveness of producing the high-value antimalarial API.

Purity-Linked Reproducibility for Regulatory Compliance

The final Knoevenagel condensation in Lumefantrine synthesis is highly sensitive to impurities, making the purity of the DBA intermediate critical [1]. High-purity 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol (≥98% HPLC) ensures that the final API meets strict pharmacopeial standards (e.g., >99% purity) [2]. In contrast, using crude or in-situ generated DBA intermediates often results in the carryover of unreacted dibutylamine and epoxide degradation products, which complicate downstream crystallization and risk regulatory failure [1].

Evidence DimensionFinal API purity profile and downstream processability
Target Compound DataHigh-purity DBA (≥98%) enables >99% API purity.
Comparator Or BaselineCrude DBA intermediate (high risk of amine and degradation carryover).
Quantified DifferenceEnsures compliance with strict <0.1% individual unknown impurity limits.
ConditionsAPI crystallization and impurity profiling.

Regulatory compliance for Lumefantrine requires stringent control of process impurities, making the procurement of a highly purified starting material essential.

Structural Specificity for Antimalarial Pharmacokinetics

The dibutylamino side chain of CAS 69759-61-1 is not interchangeable with other amine groups [1]. The specific lipophilicity imparted by the fully formed dibutyl groups is strictly required for the prolonged half-life and antimalarial efficacy of Lumefantrine [2]. Procuring analogs such as the N-desbutyl or diethylamino derivatives yields non-compliant APIs that fail to meet the therapeutic standards required for treating Plasmodium falciparum [1].

Evidence DimensionAPI structural compliance and therapeutic viability
Target Compound DataDibutylamino intermediate (yields fully compliant Lumefantrine)
Comparator Or BaselineDesbutyl or diethylamino analogs (yield inactive/non-compliant impurities)
Quantified Difference100% compliance with the Lumefantrine pharmacopeial structure vs. 0% for analogs.
ConditionsTargeted synthesis of the Lumefantrine API.

The exact dibutylamino substitution is non-negotiable for producing the active pharmaceutical ingredient with the correct pharmacokinetic profile.

Commercial Manufacturing of Lumefantrine API

The primary industrial application for 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol is as the immediate precursor in the commercial synthesis of Lumefantrine [1]. By utilizing this advanced intermediate, pharmaceutical manufacturers can directly perform the final Knoevenagel condensation with p-chlorobenzaldehyde, significantly reducing step count, improving overall yield, and ensuring high purity of the final antimalarial drug [2].

Analytical Standard for Impurity Profiling

In quality control and regulatory compliance laboratories, this compound serves as a critical analytical standard (often referred to as Lumefantrine DBA Impurity or Stage 2 Impurity) [3]. It is used to calibrate HPLC and LC-MS methods to detect unreacted intermediates in the final Lumefantrine API, ensuring that batches meet stringent pharmacopeial limits for process-related impurities [3].

Development of Novel Fluorene-Based Antimalarials

In medicinal chemistry research, the DBA intermediate provides a versatile 9H-fluorene scaffold for synthesizing next-generation antimalarial candidates [4]. Researchers can exploit the reactive 9-position of the fluorene ring to perform various condensations with diverse aromatic aldehydes, generating libraries of Lumefantrine analogs to combat emerging drug-resistant strains of Plasmodium falciparum [4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

6.5

Appearance

Pale Yellow Solid

Melting Point

78-80°C

Other CAS

69759-61-1

Dates

Last modified: 08-15-2023

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